Ácido (bromometil)fosfónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

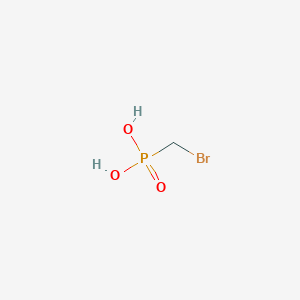

(Bromomethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a bromomethyl group attached to a phosphonic acid moiety. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields. It has the molecular formula CH4BrO3P and a molecular weight of 174.92 g/mol .

Aplicaciones Científicas De Investigación

(Bromomethyl)phosphonic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

(Bromomethyl)phosphonic acid is a type of organophosphorus compound Phosphonates, a class of compounds to which (bromomethyl)phosphonic acid belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

The mode of action of (Bromomethyl)phosphonic acid involves its interaction with its targets, leading to changes in their function. For instance, it has been shown that phosphonate anion, a component of (Bromomethyl)phosphonic acid, can act directly on fungi, reducing growth . This growth reduction is associated with a rapid reduction in the total pool of adenylate .

Biochemical Pathways

For example, the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM), is shared by the vast majority of known phosphonate biosynthetic pathways .

Pharmacokinetics

For instance, certain prodrugs of acyclic nucleoside phosphonates (ANPs) have been found to have suitable pharmacokinetics .

Result of Action

Phosphonates, including (bromomethyl)phosphonic acid, are known to have specific biological activity due to their ability to mimic phosphates and carboxylates of biological molecules and inhibit metabolic enzymes .

Action Environment

It’s worth noting that the solubility of similar compounds, such as boron reagents used in suzuki–miyaura coupling, can vary depending on the polarity of the media .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Bromomethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of bromomethylphosphonic dichloride with phenol, resulting in the formation of phenyl (bromomethyl)chlorophosphonate. This intermediate can then undergo further reactions to yield (bromomethyl)phosphonic acid .

Industrial Production Methods: Industrial production of (bromomethyl)phosphonic acid often employs the McKenna procedure, which involves the silyldealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS), followed by desilylation with methanol or water. This method is favored for its high yields and mild reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: (Bromomethyl)phosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: It reacts with phenol to form phenyl (bromomethyl)chlorophosphonate.

Formation of Functional Derivatives: It can react with heptamethyldisilazane, N,O-bis(trimethylsilyl)acetamide, and potassium thiocyanate to form silylamidophosphonate, silyl phosphonate, and isothiocyanatophosphonate, respectively.

Common Reagents and Conditions:

Bromotrimethylsilane (BTMS): Used in the McKenna procedure for silyldealkylation.

Phenol: Reacts with bromomethylphosphonic dichloride to form phenyl (bromomethyl)chlorophosphonate.

Major Products:

Phenyl (bromomethyl)chlorophosphonate: Formed from the reaction with phenol.

Silylamidophosphonate, Silyl Phosphonate, Isothiocyanatophosphonate: Formed from reactions with heptamethyldisilazane, N,O-bis(trimethylsilyl)acetamide, and potassium thiocyanate, respectively.

Comparación Con Compuestos Similares

Phosphonic Acid: Shares the phosphonic acid moiety but lacks the bromomethyl group.

Phenyl (bromomethyl)chlorophosphonate: An intermediate in the synthesis of (bromomethyl)phosphonic acid.

Silylamidophosphonate, Silyl Phosphonate, Isothiocyanatophosphonate: Functional derivatives of (bromomethyl)phosphonic acid.

Uniqueness: (Bromomethyl)phosphonic acid is unique due to its bromomethyl group, which imparts distinct reactivity and allows for the formation of various functional derivatives. Its ability to act as a bioisostere for phosphate groups and its applications in enzyme inhibition further distinguish it from other phosphonic acids .

Actividad Biológica

(Bromomethyl)phosphonic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activities, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

(Bromomethyl)phosphonic acid contains a bromomethyl group attached to a phosphonic acid moiety. The presence of the bromine atom enhances the compound's lipophilicity and facilitates interactions with biological targets, making it a versatile precursor for further chemical modifications .

The biological activity of (Bromomethyl)phosphonic acid is primarily attributed to its ability to act as an inhibitor of various enzymes involved in critical biochemical pathways. This compound has been shown to interact with phosphate-recognizing proteins, which play significant roles in cellular signaling and metabolism .

Enzyme Inhibition

- Phosphate-Recognizing Enzymes : (Bromomethyl)phosphonic acid and its derivatives have been reported to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular functions through dephosphorylation processes. For instance, α-bromobenzylphosphonates have demonstrated selective irreversible inhibition of several PTPs .

- Lysophosphatidate Acyltransferase (ATX) : Compounds derived from (Bromomethyl)phosphonic acid have shown significant inhibitory effects on ATX, which is implicated in cancer metastasis. These inhibitors have demonstrated reduced lung metastasis in animal models .

Biological Activities

Research indicates that (Bromomethyl)phosphonic acid exhibits various biological activities:

- Antimicrobial Properties : Similar phosphonic acids have been shown to possess antimicrobial effects, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Antiviral Activity : Some derivatives have been explored for their antiviral properties, particularly against viruses like Hepatitis C . The compounds were found to selectively inhibit viral polymerases without affecting human polymerases, indicating a high specificity for viral targets.

- Cancer Therapy : The ability of certain derivatives to inhibit cancer cell proliferation and metastasis has made them candidates for further development as anticancer agents. For example, specific benzyl phosphonic acids have been effective in reducing tumor growth in vivo .

Case Studies

- Inhibition of ATX : A study demonstrated that specific derivatives of (Bromomethyl)phosphonic acid significantly inhibited ATX activity, leading to a profound reduction in lung metastasis in mouse models. This highlights the potential therapeutic utility of these compounds in cancer treatment .

- Antiviral Efficacy : Research on β-d-2'-Br,2'-F-uridine phosphoramidate diastereomers indicated that they could serve as nontoxic pan-genotypic anti-HCV agents, showcasing the versatility of phosphonic acid derivatives in antiviral applications .

Data Table: Biological Activities and Applications

Propiedades

IUPAC Name |

bromomethylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4BrO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWFWDQOWQBTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4BrO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.